Technical Guide: AMOZ-CHPh-4-acid (CAS 1149378-54-0) for Immunoassay Development
Technical Guide: AMOZ-CHPh-4-acid (CAS 1149378-54-0) for Immunoassay Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
AMOZ-CHPh-4-acid, with the CAS number 1149378-54-0, is a synthetic hapten designed for the development of immunoassays for the detection of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). AMOZ is a tissue-bound metabolite of the nitrofuran antibiotic furaltadone. Due to the potential health risks associated with nitrofuran residues in food products of animal origin, sensitive and specific detection methods are crucial for food safety monitoring. This document provides a comprehensive technical overview of AMOZ-CHPh-4-acid, including its chemical properties, synthesis, and its application in the development of a competitive indirect enzyme-linked immunosorbent assay (ciELISA).
Chemical and Physical Properties
AMOZ-CHPh-4-acid is a derivative of AMOZ, modified to incorporate a carboxylic acid functional group, which allows for its conjugation to carrier proteins. This conjugation is a critical step in rendering the small AMOZ molecule immunogenic.
Table 1: Chemical and Physical Data for AMOZ-CHPh-4-acid
| Property | Value |
| CAS Number | 1149378-54-0 |
| Molecular Formula | C₁₇H₂₁N₃O₆ |
| Molecular Weight | 363.37 g/mol |
| IUPAC Name | 2-((4-((((5-(morpholinomethyl)-2-oxooxazolidin-3-yl)imino)methyl)phenoxy)acetic acid |
| Description | A hapten containing a 2-carbon and 1-oxygen spacer. |
Experimental Protocols
Synthesis of Hapten (AMOZ-CHPh-4-acid)
The synthesis of AMOZ-CHPh-4-acid involves the formation of a Schiff base through the condensation of the primary amine group of AMOZ with the aldehyde group of 2-(4-formylphenoxy)acetic acid. While the seminal work by Xu et al. (2013) describes this synthesis, the detailed protocol is presented here based on established chemical principles for Schiff base formation.[1][2]
Materials:
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3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)
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2-(4-formylphenoxy)acetic acid
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Glacial acetic acid
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Stir plate and stir bar
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Round bottom flask
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Condenser
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Rotary evaporator
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Thin Layer Chromatography (TLC) apparatus
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Silica (B1680970) gel for column chromatography
Procedure:
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Dissolve equimolar amounts of AMOZ and 2-(4-formylphenoxy)acetic acid in methanol in a round bottom flask.
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Add a few drops of glacial acetic acid to catalyze the reaction.
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The mixture is stirred at room temperature and the reaction progress is monitored by TLC.
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Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
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The crude product is purified by silica gel column chromatography to yield pure AMOZ-CHPh-4-acid.
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The structure of the synthesized hapten should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Preparation of Immunogen (AMOZ-CHPh-4-acid-BSA Conjugate)
To elicit an immune response, the hapten is conjugated to a carrier protein, such as Bovine Serum Albumin (BSA). The active ester method using N-hydroxysuccinimide (NHS) and a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is a common and effective method for this conjugation.
Materials:
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AMOZ-CHPh-4-acid
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Bovine Serum Albumin (BSA)
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N,N-Dimethylformamide (DMF)
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N-hydroxysuccinimide (NHS)
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1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Phosphate-buffered saline (PBS), pH 7.4
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Dialysis tubing
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Magnetic stirrer
Procedure:
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Dissolve AMOZ-CHPh-4-acid, NHS, and EDC in DMF. This reaction activates the carboxylic acid group of the hapten.
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Stir the mixture at room temperature for several hours to allow for the formation of the NHS-ester.
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In a separate vessel, dissolve BSA in PBS.
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Slowly add the activated hapten solution to the BSA solution with gentle stirring.
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Allow the conjugation reaction to proceed overnight at 4°C with continuous stirring.
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The resulting conjugate is then purified by dialysis against PBS to remove unconjugated hapten and other small molecules.
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The concentration and conjugation ratio of the immunogen can be determined by UV-Vis spectrophotometry.
Polyclonal Antibody Production
Polyclonal antibodies against AMOZ are generated by immunizing animals (typically rabbits or mice) with the AMOZ-CHPh-4-acid-BSA immunogen.
Procedure:
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The immunogen is emulsified with an equal volume of Freund's complete adjuvant for the primary immunization.
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Subsequent booster immunizations are prepared with Freund's incomplete adjuvant and administered at regular intervals (e.g., every 3-4 weeks).
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Blood samples are collected periodically to monitor the antibody titer using an indirect ELISA.
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Once a high antibody titer is achieved, a final blood collection is performed, and the antiserum is separated and purified.
Development of a Competitive Indirect ELISA (ciELISA)
The developed polyclonal antibodies can be used to establish a ciELISA for the quantitative detection of AMOZ in samples. This assay format involves competition between the free AMOZ in the sample and a hapten-carrier conjugate (coating antigen, e.g., AMOZ-CHPh-4-acid-OVA) for a limited number of antibody binding sites.
Procedure:
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Coating: Microtiter plates are coated with the AMOZ-CHPh-4-acid-OVA conjugate in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
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Washing: The plates are washed with a washing buffer (e.g., PBST) to remove any unbound coating antigen.
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Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
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Competition: A mixture of the sample (or standard) and the polyclonal antibody is added to the wells. The plate is incubated to allow for the competitive binding to occur.
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Washing: The plate is washed to remove unbound antibodies and other components.
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Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) is added to the wells and incubated.
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Washing: The plate is washed to remove the unbound secondary antibody.
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Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB) is added, and the color development is allowed to proceed.
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Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid).
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Measurement: The absorbance is read at the appropriate wavelength using a microplate reader. The concentration of AMOZ in the sample is inversely proportional to the signal intensity.
Quantitative Data
The performance of an immunoassay is characterized by several key parameters. The following table summarizes typical performance data for a ciELISA developed for AMOZ using haptens analogous to AMOZ-CHPh-4-acid.
Table 2: Performance Characteristics of an AMOZ ciELISA
| Parameter | Typical Value | Reference |
| IC₅₀ (NP-AMOZ) | 0.14 µg/L | [3] |
| Limit of Detection (LOD) | 0.01 µg/L | [3] |
| Linear Range | 0.3 - 35.1 µg L–1 | [1] |
| Recovery in Spiked Samples | 81.0% - 104.0% |
NP-AMOZ refers to the nitrophenyl derivative of AMOZ, which is often used as the analyte in assay development.
Visualizations
Experimental Workflow for Immunoassay Development
The following diagram illustrates the overall workflow for the development of a competitive indirect ELISA for AMOZ using AMOZ-CHPh-4-acid.
Caption: Workflow for AMOZ immunoassay development.
Competitive Indirect ELISA Principle
The following diagram illustrates the principle of the competitive indirect ELISA for the detection of AMOZ.
Caption: Principle of competitive indirect ELISA.
